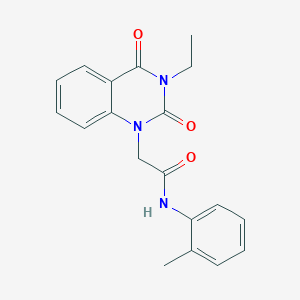

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multiple steps, starting from simple aniline derivatives to the formation of the quinazolinone core. For instance, a series of novel quinazolin-5-ones, closely related to the target compound, were synthesized through the cyclization of 3-(3-ethylphenyl)-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors, which in turn was synthesized from 3-ethyl aniline by an innovative route with improved yield (Alagarsamy et al., 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone nucleus, which significantly influences their chemical behavior and biological activity. For instance, modifications to the quinazolinone core and the presence of various substituents have been shown to affect the molecule's interaction with biological targets (El Kayal et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, alkylation, and aminolysis, depending on their functional groups. These reactions are crucial for the diversification of their chemical structure and the enhancement of their pharmacological profile. For example, the introduction of ethyl and methyl groups through specific reactions has been reported to yield compounds with significant biological activities (Alagarsamy et al., 2012).

Wissenschaftliche Forschungsanwendungen

Sensor Development

Research has highlighted the use of quinazolinone derivatives in the development of sensitive electrochemical sensors. For instance, the study of electrooxidation of various substances using quinazolinone-modified electrodes demonstrates potent electron mediating behavior, indicating their potential in the creation of novel sensors for biological and pharmaceutical samples (Karimi-Maleh et al., 2014).

Pharmaceutical Investigations

Quinazolinone derivatives have been extensively studied for their potential as H1-antihistaminic agents. Several compounds within this class have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some derivatives demonstrating more potent activity compared to standard drugs. These findings suggest a promising avenue for the development of new classes of H1-antihistamines (Alagarsamy et al., 2009).

Catalyst Preparation

Quinazolinone derivatives have also been applied in the preparation of catalysts. For example, the synthesis and utilization of quinazolinone-based ruthenium catalysts for ketone reduction have been explored, highlighting their effectiveness and potential applications in chemical synthesis processes (Facchetti et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized and evaluated the antimicrobial, anti-inflammatory, and analgesic properties of quinazolinone derivatives. These compounds have been found to exhibit significant activities in these areas, suggesting their potential as leads for the development of new therapeutic agents. Notably, derivatives with specific substitutions have shown enhanced activity, underscoring the importance of molecular structure in determining their biological effects (Rajanarendar et al., 2012).

Eigenschaften

IUPAC Name |

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-21-18(24)14-9-5-7-11-16(14)22(19(21)25)12-17(23)20-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIQQKGTJVOHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-YL)-N-(2-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)